5-(tert-Butyl)pyridin-3-amine
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Overview
Description
“5-(tert-Butyl)pyridin-3-amine” is an organic compound that belongs to the class of organic compounds known as phenylquinolines . It has a molecular formula of C9H14N2 .
Synthesis Analysis
The synthesis of “5-(tert-Butyl)pyridin-3-amine” and similar compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Molecular Structure Analysis
The molecular structure of “5-(tert-Butyl)pyridin-3-amine” has been studied using X-ray single crystal diffraction . The results show that the DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .
Chemical Reactions Analysis
The chemical reactions involving “5-(tert-Butyl)pyridin-3-amine” often involve the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This process encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .
Physical And Chemical Properties Analysis
“5-(tert-Butyl)pyridin-3-amine” is a white solid with a molecular weight of 223.14 . Its InChI code is 1S/C9H14N2.2ClH/c1-9(2,3)7-4-8(10)6-11-5-7;;/h4-6H,10H2,1-3H3;2*1H .
Scientific Research Applications
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Organic and Medicinal Synthesis
- Summary of Application : 5-Amino-pyrazoles, which are similar to 5-(tert-Butyl)pyridin-3-amine, have been used as synthetic building blocks in the synthesis of organic molecules .
- Methods of Application : These compounds are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds. The methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- Results or Outcomes : The synthesized compounds have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
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Antioxidant Activity
- Summary of Application : Compounds with a 2-substituted pyridine fragment, which is structurally similar to 5-(tert-Butyl)pyridin-3-amine, have been found to act as radical scavenging agents .
- Methods of Application : The antioxidant activity of these compounds was tested using DPPH and CUPRAC tests .
- Results or Outcomes : The antioxidant activity was found to depend on the structure of the compounds .
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Asymmetric Synthesis
- Summary of Application : The tert-butanesulfinyl group, which is present in 5-(tert-Butyl)pyridin-3-amine, has been used in the asymmetric synthesis of amino acids .
- Methods of Application : The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles and serves as a powerful chiral directing group .
- Results or Outcomes : After nucleophilic addition, the tert-butanesulfinyl group is readily cleaved by treatment with acid .
Safety And Hazards
When handling “5-(tert-Butyl)pyridin-3-amine”, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area. It is advised not to breathe dust/fume/gas/mist/vapors/spray. Protective gloves, protective clothing, eye protection, and face protection should be worn .
Future Directions
The future directions for “5-(tert-Butyl)pyridin-3-amine” and similar compounds involve improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions . There is particular interest in developing efficient synthetic transformations for the production of novel and applicable heterocyclic compounds .
properties
IUPAC Name |
5-tert-butylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYQJJZFHVGULI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CN=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyl)pyridin-3-amine | |
CAS RN |
1256818-34-4 |
Source
|
Record name | 5-tert-butylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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